Product packaging for Feudomycin B(Cat. No.:CAS No. 79438-97-4)

Feudomycin B

Cat. No.: B1202236
CAS No.: 79438-97-4
M. Wt: 541.5 g/mol
InChI Key: GKOUBQUQZFFVPW-UHFFFAOYSA-N
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Description

Context within Anthracycline Antibiotics and Polyketides Research

Feudomycin B is classified as a member of the anthracycline class of antibiotics. nih.gov Anthracyclines are a significant group of natural products, many of which are produced by bacteria of the Streptomyces genus and exhibit antitumor and antibacterial activities. ontosight.aineptjournal.com Structurally, anthracyclines are characterized by a tetracyclic aglycone, a four-ringed molecular core. nih.gov This places this compound in the same family as the clinically important anticancer drugs, daunorubicin (B1662515) and doxorubicin (B1662922).

The compound is also categorized as a polyketide. naturalproducts.netnaturalproducts.net Polyketides are a large and structurally diverse group of secondary metabolites produced by bacteria, fungi, plants, and other organisms. nih.govwikipedia.org They are synthesized through the stepwise condensation of small carboxylic acid units, a process that shares similarities with fatty acid synthesis. wikipedia.org The biosynthetic pathways for aromatic polyketides like the anthracyclines involve enzymes known as type II polyketide synthases. nih.gov

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₈H₃₁NO₁₀ naturalproducts.netnih.gov
Molecular Weight 541.5 g/mol nih.gov
IUPAC Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione nih.gov
CAS Number 79438-97-4 nih.gov
Chemical Class Anthracycline, Polyketide naturalproducts.netnaturalproducts.net

Historical Perspective on Feudomycin Discovery and Initial Characterization

This compound was first reported in a 1981 scientific paper by T. Oki and a team of researchers in Japan. nih.govmedchemexpress.com Its discovery was the result of experiments on the microorganism Streptomyces coeruleorubidus ME130-A4, a known producer of daunomycin and related compounds. nih.govgoogle.com

The research team induced mutations in the parent strain using N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) light. nih.gov This process led to the isolation of several blocked mutants, including a strain designated 4N-140. nih.gov This specific mutant was found to produce two new anthracyclines, which the researchers named feudomycin A and this compound. nih.gov

Initial characterization revealed that the feudomycins possessed novel aglycones (the non-sugar portion of the molecule). nih.gov Specifically, this compound was distinguished by the presence of an acetonyl group (-CH₂C(O)CH₃) at the C-9 position of the anthracycline core, a different side chain than that found in daunomycinone. nih.gov The producing organism, Streptomyces coeruleorubidus, is a bacterium that has been isolated from soil and marine sediments and is a known source of numerous bioactive secondary metabolites. wikipedia.orgnih.govontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO10 B1202236 Feudomycin B CAS No. 79438-97-4

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUBQUQZFFVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000469
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79438-97-4
Record name Feudomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Production of Feudomycin B

Microbial Producers and Natural Isolation

The primary source of Feudomycin B is microbial fermentation, with specific strains of the genus Streptomyces being the key players. wikipedia.org These soil-dwelling bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. wikipedia.org

Identification of Streptomyces Species as Producers

Streptomyces coeruleorubidus has been identified as a natural producer of this compound. wikipedia.orgmedchemexpress.com Additionally, genetically modified strains of Streptomyces peucetius var. caesius are prominently used for its production. google.comgoogle.com These species are also known to produce other related anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922). google.com

Development and Characterization of Mutant Strains for Enhanced Production

To improve the yield of this compound and related anthracyclines, scientists have developed various mutant strains through genetic engineering and mutagenesis. A notable example is the mutant strain 4N-140, derived from Streptomyces coeruleorubidus ME130-A4 through treatments with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and UV radiation. nih.gov This particular mutant is capable of producing Feudomycin A and B. nih.gov

In another approach, a mutant strain of S. peucetius var. caesius (DSM 12245), initially blocked in the biosynthesis of baumycins, was found to produce daunomycin at significantly higher titers than the wild-type strain. google.comgoogle.com Further modifications of this strain, including treatment with mutagens, have led to high-producing strains that can generate more than 1 gram of anthracycline metabolites per liter of culture broth. google.comgoogle.com These strains typically produce a mixture of epidaunorubicin, 13-dihydro-epidaunorubicin (13-DHED), 4'-epi-feudomycin, and ε-rhodomycinone. google.comgoogle.com

Strain Comparison for Anthracycline Biosynthesis
Strain Total Anthracyclines (g/L) This compound Yield (mg/L) Stability (Generations)
Parent G0010.120<5
pB89rdmB Clone1.220010
NTG-Mutated Derivative1.6250>20

Polyketide Synthase (PKS) Pathways for this compound Biosynthesis

The biosynthesis of this compound, like other anthracyclines, is orchestrated by a type II polyketide synthase (PKS) system. smolecule.com These large, multi-enzyme complexes are responsible for constructing the characteristic tetracyclic aglycone core of the molecule from simple carboxylic acid precursors. wikipedia.orgebi.ac.uk

Genetic Basis of Biosynthetic Gene Clusters

The genes encoding the PKS enzymes and subsequent modifying enzymes are typically clustered together on the bacterial chromosome, forming a biosynthetic gene cluster (BGC). wikipedia.org In Streptomyces species, these clusters contain all the necessary genetic information for the synthesis of the polyketide backbone, as well as for the tailoring steps that lead to the final this compound structure. researchgate.net The discovery and characterization of these BGCs are crucial for understanding and manipulating the production of these compounds. researchgate.net For instance, the daunorubicin PKS gene cluster has been studied to understand the promiscuity of the PKS complex in utilizing different starter units. researchgate.net

Enzymatic Steps in Carbon Backbone Assembly

The assembly of the polyketide chain is an iterative process catalyzed by the PKS. It begins with a starter unit, which for many aromatic polyketides is acetate. researchgate.net However, in the case of daunorubicin-class anthracyclines, the starter unit is propionate. researchgate.net The PKS complex then sequentially adds extender units, typically malonyl-CoA, through a series of condensation reactions, building the polyketide chain. frontiersin.org The minimal PKS system includes key enzymatic domains such as the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP). epo.org

Post-PKS Modifications and Tailoring Enzymes (e.g., Glycosylation, Oxidation)

Following the formation of the initial polyketide backbone, a series of post-PKS modifications are required to generate the final this compound molecule. These modifications are carried out by tailoring enzymes, which are also encoded within the BGC. springernature.com

Key tailoring steps include:

Oxidation: Oxidoreductases introduce hydroxyl groups at specific positions on the aglycone ring system.

Glycosylation: One of the most critical modifications is the attachment of a sugar moiety, daunosamine (B1196630), to the aglycone. epo.org This step is catalyzed by glycosyltransferases and is crucial for the biological activity of many anthracyclines. nih.govresearchgate.net Incomplete glycosylation can lead to the accumulation of aglycone intermediates like ε-rhodomycinone. The process of glycosylation can be complex and is a key area of research for producing novel nucleoside derivatives. clockss.orgnih.gov

The precise sequence and action of these tailoring enzymes determine the final structure of the anthracycline produced. For example, the presence or absence of specific hydroxylations or the nature of the side chain at position C-9 distinguishes this compound from other related compounds like daunorubicin. nih.gov

Metabolic Engineering and Strain Improvement Strategies

The biosynthesis of this compound is predominantly achieved through the fermentation of genetically engineered strains of Streptomyces peucetius. google.com The wild-type strains often produce a mixture of related anthracyclines, necessitating sophisticated genetic modifications to channel the metabolic flux towards the desired compound. google.comgoogleapis.com

Targeted Gene Deletions and Inactivations (e.g., dnrH, dnmV)

A key strategy in enhancing this compound production involves the targeted deletion or inactivation of specific genes within the biosynthetic pathway to prevent the formation of undesired byproducts. For instance, the inactivation of the dnmV gene, which encodes a C4'-ketoreductase responsible for a specific step in the daunosamine sugar biosynthesis, is a critical modification. google.comgoogleapis.comresearchgate.net Inactivating dnmV can block the production of daunorubicin and related metabolites, leading to the accumulation of intermediates that can be shunted towards the synthesis of other valuable anthracyclines. google.comgoogleapis.comresearchgate.net A mutant of Streptomyces coeruleorubidus with a disrupted dnmV gene lost its ability to produce daunorubicin and instead accumulated the intermediate ε-rhodomycinone. researchgate.net

Plasmid Integration and Heterologous Expression Systems

Plasmid-based genetic engineering plays a crucial role in the production of this compound. The introduction of plasmids carrying specific genes can redirect metabolic pathways and enhance the production of target compounds. For example, the integration of the plasmid pB89rdmB into Streptomyces peucetius var. caesius G001 has been shown to block the biosynthesis of baumycins, thereby redirecting the metabolic flux towards this compound and related anthracyclines.

Heterologous expression, which involves expressing genes from one organism in another, is another powerful tool. The expression of a 4'-ketoreductase gene in a daunorubicin-producing strain can lead to the production of epidaunomycins, a class of compounds that includes an analogue of this compound. google.com This approach allows for the production of non-endogenous metabolites by introducing novel enzymatic activities into the host strain. google.comgoogleapis.com For instance, introducing genes like aveBIV from Saccharopolyspora avermitilis into a dnmV-blocked mutant of Streptomyces coeruleorubidus resulted in the production of 4′-epidaunorubicin. researchgate.net The investigation of heterologous expression of this compound biosynthetic gene clusters in hosts like Streptomyces lividans is an active area of research aimed at circumventing native regulatory hurdles.

Applications of Advanced Genetic Tools (e.g., CRISPR-Cas9) in Biosynthesis Research

The advent of advanced genetic tools like CRISPR-Cas9 has revolutionized metabolic engineering. nih.govmsjonline.org This technology allows for precise and efficient genome editing, enabling targeted gene knockouts, insertions, and replacements with high accuracy. nih.govmsjonline.orgfrontiersin.org In the context of this compound biosynthesis, CRISPR-Cas9 can be used to precisely knock out competing biosynthetic pathways, such as the one for carminomycin, to increase the specificity of production. While specific published applications of CRISPR-Cas9 directly for this compound are still emerging, its successful application in enhancing the production of other secondary metabolites in Streptomyces and other fungi demonstrates its immense potential. nih.govfrontiersin.org For example, CRISPR/Cas9 has been used to increase the production of rufomycin in Streptomyces sp. MJM3502 by inserting a strong promoter upstream of key biosynthetic genes. nih.gov This technology offers a powerful approach for the rational design and engineering of high-producing this compound strains. google.com

Fermentation Process Optimization for Research Scale Production

Optimizing the fermentation process is as critical as genetic engineering for maximizing the yield of this compound. This involves fine-tuning the culture conditions and employing strategies to overcome limitations such as product inhibition and nutrient depletion.

Elucidation of Optimal Media Composition and Environmental Parameters

The composition of the fermentation medium and the control of environmental parameters are crucial for efficient this compound production. A typical production protocol involves a seed culture grown in a specialized medium, such as modified E1 medium, often supplemented with antibiotics like thiostrepton (B1681307) to ensure plasmid retention. google.com This seed culture is then used to inoculate a larger fermentor. google.com Key environmental parameters that are carefully controlled during fermentation include temperature, aeration, and agitation. For instance, a representative protocol maintains the temperature between 30-34°C, with an aeration rate of 10 L/min and agitation at 350 rpm over an 11-day fermentation period. google.com Maintaining dissolved oxygen levels at 30-40% saturation and the temperature at 32°C have been shown to positively impact productivity.

Strategies for Yield Enhancement (e.g., Resin Adsorption, Fed-Batch Cultivation)

Several strategies are employed to enhance the yield of this compound during fermentation. One significant challenge in anthracycline production is feedback inhibition, where the accumulation of the product inhibits its own biosynthesis. To overcome this, in situ product removal using adsorbent resins like XAD-7 is a common practice. google.com The resin is added to the fermentation broth and adsorbs the produced this compound, thereby reducing its concentration in the medium and alleviating feedback inhibition. google.com This strategy has been reported to increase product titers by 40% compared to conventional fermentation.

Fed-batch cultivation is another effective strategy, particularly for addressing catabolite repression, where high concentrations of a readily metabolizable carbon source like glucose can suppress the activity of the polyketide synthases responsible for anthracycline biosynthesis. In a fed-batch process, nutrients are fed to the culture at a controlled rate to maintain optimal concentrations, preventing both nutrient limitation and catabolite repression. A pH-stat feeding strategy, where glucose is added automatically to maintain the pH between 6.8 and 7.2, can prevent acidification and subsequent enzyme denaturation, further enhancing yield.

Table 1: Comparison of Production Strains for Anthracycline Biosynthesis

Strain Total Anthracyclines (g/L) This compound Yield (mg/L)
Parent G001 0.1 20
pB89rdmB Clone 1.2 200
NTG-Mutated Derivative 1.6 250

Adapted from sequential mutagenesis studies.

Table 2: Optimized Fermentation Parameters for Enhanced Production

Parameter Optimal Range Impact on Yield
Dissolved Oxygen 30–40% saturation +25% productivity
Temperature 32°C Balances growth/PKS activity
Aeration Rate 0.5 vvm Prevents oxygen limitation

Synthesized from patent and journal data.

Addressing Metabolic Engineering Challenges (e.g., Glycosylation Efficiency, Catabolite Repression, Product Inhibition)

The biosynthesis of this compound in microbial hosts, typically engineered strains of Streptomyces, is a complex process susceptible to several metabolic bottlenecks that can limit final product yield and productivity. Overcoming these hurdles requires targeted metabolic engineering strategies. Key challenges include inefficient enzymatic glycosylation, repression of biosynthetic pathways by primary metabolites, and feedback inhibition caused by the accumulation of the final product.

Glycosylation Efficiency

Catabolite Repression

Carbon catabolite repression (CCR) is a widespread regulatory mechanism in bacteria that prioritizes the metabolism of rapidly utilizable carbon sources, such as glucose, over the activation of more complex secondary metabolite pathways. scielo.brvivaquainternational.com In Streptomyces species, the biosynthesis of anthracyclines is often suppressed in the presence of high concentrations of glucose. scielo.br For example, studies on Streptomyces coeruleorubidus have shown that the production of the related anthracycline daunorubicin can be completely inhibited when glucose concentrations reach 6 g/L. Similarly, the production of another anthracycline, retamycin, by Streptomyces olindensis is repressed at glucose concentrations of 20 g/L and above. made-in-china.com This repression affects the polyketide synthase (PKS) enzymes that are fundamental to building the anthracycline backbone. made-in-china.com

To circumvent this issue, metabolic engineering approaches focus on tightly controlling the concentration of the primary carbon source during fermentation. Fed-batch strategies, where glucose is supplied at a controlled low rate, are commonly employed to prevent its accumulation to repressive levels and maintain active secondary metabolite production.

Product Inhibition

The accumulation of this compound in the fermentation broth can be detrimental to the producing microorganism. High concentrations of the antibiotic can exert toxic effects, leading to feedback inhibition of the biosynthetic pathway and, in severe cases, triggering cellular autolysis. This phenomenon establishes a ceiling on the maximum achievable product titer in conventional batch fermentations.

Table 1: Summary of Metabolic Engineering Challenges and Solutions for this compound Production

Metabolic ChallengeDescriptionEngineering Strategy
Glycosylation Inefficiency Incomplete enzymatic attachment of the sugar moiety to the ε-rhodomycinone aglycone, leading to precursor accumulation. nih.gov- Overexpression of key glycosyltransferase enzymes.
  • Engineering of substrate recognition and enzyme kinetics.
  • Catabolite Repression High concentrations of glucose (>6 g/L) repress the activity of polyketide synthase enzymes, shutting down the biosynthetic pathway. made-in-china.com- Implementation of fed-batch fermentation to maintain low glucose levels.
  • Deletion of global regulatory genes responsible for CCR.
  • Product Inhibition Accumulation of this compound in the broth is toxic to the producing Streptomyces strain, causing feedback inhibition and cell lysis. - In-situ product removal using adsorbent resins (e.g., XAD-7). researchgate.net
  • Engineering of efflux pumps to export the product from the cell.
  • Chemical Synthesis and Derivatization of Feudomycin B and Analogs

    Total Synthesis Approaches of Feudomycin B Aglycone and Glycoside

    Detailed, peer-reviewed reports on the total synthesis of this compound or its aglycone, feudomycinone B, are not extensively available in the public domain. The complex, stereochemically rich tetracyclic structure, coupled with the glycosidic linkage to a daunosamine (B1196630) sugar moiety, presents a formidable challenge for complete chemical synthesis. smolecule.com While laboratory synthesis through strategic functionalization of simpler precursors is theoretically achievable, the primary route for obtaining this compound remains microbial fermentation. smolecule.com

    This compound is a polyketide, and its backbone is assembled by polyketide synthases (PKSs). smolecule.com The complexity of such natural products often makes their total synthesis economically unviable for large-scale production compared to fermentation-based methods. smolecule.com Research on the total synthesis of related, structurally similar anthracycline aglycones, such as altromycin and kidamycin (B1673636) aglycones, has been reported and could potentially serve as a blueprint for future synthetic efforts toward feudomycinone B. nih.gov These syntheses often involve multi-step sequences featuring Claisen condensations, aromatizations, and pyrone ring formations. nih.gov

    Semisynthetic Modifications and Biotransformations

    Given the challenges of total synthesis, significant research has focused on the microbial and enzymatic conversion of related, more abundant anthracyclines to produce this compound and its derivatives.

    This compound is naturally produced by mutant strains of Streptomyces coeruleorubidus, such as the ME130-A4 strain, which also produces Feudomycin A. nih.govwikipedia.org Feudomycin A and B possess distinct aglycones where the C-9 side chain is an ethyl and acetonyl group, respectively. nih.gov Blocked mutants of Streptomyces species are instrumental in these bioconversions. For instance, mutants of Streptomyces coeruleorubidus incapable of producing their native anthracyclines can convert externally supplied anthracyclinones, like ε-rhodomycinone, into daunomycin, a structurally related compound. tandfonline.com

    Genetically modified strains of Streptomyces peucetius have been engineered to enhance the production of anthracycline metabolites. By introducing specific plasmids (e.g., pB89rdmB), metabolic flux can be redirected away from other pathways, such as baumycin biosynthesis, towards the production of compounds including 4'-epi-feudomycin. google.com In some fermentation processes, 4'-epi-feudomycin is a known impurity that needs to be removed during the purification of epirubicin (B1671505). google.com The conversion of 13-dihydroepidaunorubicin (13-DHED) to epidaunorubicin by biotransformation strains has been observed at useful rates, highlighting the versatility of these microbial systems. google.com

    Metabolite Titres in Genetically Modified S. peucetius Strains
    MetaboliteConcentration (mg/L)Percentage of Total Anthracyclines
    Epidaunorubicin60037.5%
    13-Dihydroepidaunomycin (13-DHED)50031.3%
    4′-Epi-feudomycin B20012.5%
    ε-Rhodomycinone20012.5%
    Minor Derivatives1006.3%

    Data derived from large-scale fermentations using plasmid pB89rdmB-modified strains.

    The biosynthesis and bioconversion of anthracyclines are governed by a suite of specific enzymes. The cytochrome P450 enzyme, DoxA, is a key player in the modification of the anthracycline core. It is responsible for the C-14 hydroxylation of daunorubicin (B1662515) to form doxorubicin (B1662922). google.com Furthermore, DoxA can oxidize the C-13 position. For example, it is involved in the oxidation of Feudomycin A to daunorubicin through a 13-keto formation.

    The bioconversion pathway from ε-rhodomycinone, a common precursor, involves several enzymatic steps. asm.org These include glycosylation, followed by modifications catalyzed by enzymes like esterases (e.g., DauP) and methyltransferases (e.g., DauK), and finally hydroxylations and oxidations by DoxA. asm.org The conversion of rhodomycin (B1170733) D (the glycoside of ε-rhodomycinone) to doxorubicin showcases this multi-enzyme cascade. asm.org While not directly demonstrated for this compound, these enzymatic systems show a degree of substrate flexibility, suggesting they could be engineered or adapted for the synthesis of this compound analogs. asm.org

    Microbial Conversion of Related Anthracyclines (e.g., Feudomycin A, Anthracyclinones)

    Rational Design of this compound Derivatives

    Chemical modification of the this compound scaffold offers a direct route to novel derivatives with potentially altered biological activity. These modifications typically target the functional groups on the anthracycline ring system or the daunosamine sugar.

    Oxidation and reduction reactions can modify the functional groups of this compound, potentially altering its biological activity and interactions with target molecules. smolecule.com The acetonyl side chain at C-9 is a key feature of this compound. nih.gov The Wacker oxidation of β-tetralone adducts represents a synthetic strategy to introduce such an acetonyl moiety, which is characteristic of Feudomycin. capes.gov.brresearchgate.net

    Reduction of the C-13 ketone is a common transformation in related anthracyclines like daunorubicin, leading to the corresponding 13-dihydro derivative. Similar reductions could be applied to this compound to explore the importance of this keto group for its activity. The enzymes responsible for these reductions in Streptomyces often exhibit broad substrate specificity. asm.org

    Substitution, acylation, and alkylation reactions provide further avenues for creating this compound derivatives. smolecule.com These reactions can introduce new functional groups, expanding the range of analogs for biological screening. smolecule.com For instance, N-alkylation of the amino group on the daunosamine sugar is a known strategy for modifying anthracyclines. lpnu.ua Similarly, derivatization of hydroxyl groups through acylation or alkylation can be used to modulate the compound's properties. vdoc.pub While specific examples of these reactions on this compound are not widely reported, the chemical literature on related anthracyclines provides a solid foundation for such synthetic explorations. epo.orgnih.gov The goal of these modifications is often to enhance efficacy, alter selectivity, or reduce toxicity. nih.gov

    Biological Activity Spectrum in Preclinical Research

    Antimicrobial Properties

    Feudomycin B has shown broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membranes. By interfering with ion transport and the membrane potential, it causes the leakage of intracellular contents, ultimately leading to cell lysis. This disruption of the ionic balance is attributed to its ability to form complexes with essential cations like potassium, preventing their entry into the bacterial cell. smolecule.com

    Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

    Staphylococcus aureus is a Gram-positive bacterium that can cause a variety of infections, from skin infections to more severe conditions like pneumonia and bone infections. msdmanuals.comwikipedia.org It is commonly found in the nasal passages and on the skin of healthy individuals. nih.gov this compound has demonstrated efficacy against Staphylococcus aureus by disrupting its cell membrane.

    Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

    This compound has also shown inhibitory effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. E. coli is a Gram-negative bacterium that is a common inhabitant of the intestines of humans and animals, with some strains capable of causing severe infections. mdpi.com Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for causing nosocomial infections, particularly in immunocompromised individuals. mdpi.comnih.gov Research indicates that this compound inhibits the growth of E. coli and causes cell lysis in P. aeruginosa.

    Table 1: Antibacterial Activity of this compound

    Bacterial Strain Type Effect
    Staphylococcus aureus Gram-Positive Membrane disruption
    Escherichia coli Gram-Negative Inhibition of growth
    Pseudomonas aeruginosa Gram-Negative Cell lysis

    Activity Against Multidrug-Resistant Bacterial Pathogens

    The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. nih.gov this compound has garnered interest for its potential to combat some multidrug-resistant bacteria. smolecule.com While specific data on its activity against a wide range of MDR strains is still emerging, its unique mechanism of membrane disruption suggests it could be effective against bacteria that have developed resistance to other classes of antibiotics. smolecule.com

    Antineoplastic Activity

    In addition to its antimicrobial properties, this compound is recognized as an antibiotic with anti-tumor cell activity. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com Preliminary research indicates it may have cytotoxic effects on various cancer cell lines. smolecule.com

    Cytotoxic Effects in Preclinical Cancer Cell Lines (e.g., HeLa, L1210, MCF-7)

    Studies have investigated the cytotoxic effects of this compound on several preclinical cancer cell lines. Research has shown that this compound can induce apoptosis in HeLa cells, a cell line derived from cervical cancer. unja.ac.id In studies with L1210 leukemia cells, it has been observed to cause cell cycle arrest. Furthermore, it has demonstrated inhibitory effects on the growth of MCF-7 breast cancer cells. nih.gov The proposed mechanisms for its anticancer effects include the induction of apoptosis through the activation of caspase pathways and the ability to arrest the cell cycle, thereby inhibiting cancer cell proliferation.

    Table 2: Cytotoxic Effects of this compound on Preclinical Cancer Cell Lines

    Cell Line Cancer Type Effect
    HeLa Cervical Cancer Induction of apoptosis
    L1210 Leukemia Cell cycle arrest
    MCF-7 Breast Cancer Inhibition of growth

    Induction of Apoptosis Pathways (e.g., Caspase Activation)

    In preclinical research, this compound has been identified as an inducer of programmed cell death, or apoptosis, in eukaryotic cells. The mechanism underlying this effect involves the activation of caspase pathways. Studies indicate that the compound upregulates pro-apoptotic genes, which in turn initiates the caspase cascade leading to apoptosis.

    One specific study investigating the cytotoxic effects of this compound on HeLa cervical cancer cells found that the compound successfully induced apoptosis. The research highlighted that this apoptotic induction was mediated through the activation of caspase pathways, suggesting a potential mechanism for its anticancer properties.

    Cell Cycle Arrest Mechanisms (e.g., G2 Phase Inhibition)

    This compound's anticancer activity is also linked to its ability to interfere with the cell cycle. Preliminary in vitro studies have shown that the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, specifically in the G2 phase. This arrest prevents the cells from proceeding into mitosis, thereby halting their division and growth.

    The capacity to cause G2 phase arrest in various cancer cell lines is a significant component of its mechanism as an anticancer agent. This contrasts with other chemotherapeutic agents like cytarabine (B982) and doxorubicin (B1662922), which can arrest cells in different phases (G1, S, or G2) depending on the cell type and the agent used. haematologica.orgnih.govbiorxiv.org

    Inhibition of Cancer Cell Proliferation in In Vitro Models

    This compound is classified as an anthracycline antibiotic that demonstrates anti-tumor activity. medchemexpress.commedchemexpress.commedchemexpress.com Its potential as an anticancer agent has been explored through various cytotoxicity studies in laboratory settings. smolecule.com These investigations have confirmed its cytotoxic effects against certain cancer cell lines. smolecule.com

    Research has demonstrated that this compound can inhibit the growth of cancer cells, with one study noting its cytotoxic impact on HeLa cells. The compound is considered a promising agent for further development in cancer research due to its ability to target and eliminate cancerous cells.

    Table 1: Research Findings on In Vitro Cancer Cell Proliferation Inhibition
    Cell Line StudiedObserved EffectReported Mechanism
    HeLa (Cervical Cancer)Cytotoxic effects observedInduction of apoptosis via caspase pathway activation.
    Various Cancer Cell LinesInhibition of proliferationInduction of G2 phase cell cycle arrest.

    Antiviral Activity Research (e.g., Against Newcastle Disease Virus)

    In addition to its anticancer potential, this compound has been examined for antiviral properties. Research has specifically noted its activity against the Newcastle Disease Virus (NDV), a pathogen that primarily affects birds and can cause significant economic losses in the poultry industry. mdpi.com

    The mechanism of its antiviral action against NDV has been identified as the inhibition of hemagglutination. Hemagglutination is the process by which viruses clump together red blood cells, a crucial step for viral activity. By inhibiting this process, this compound interferes with the virus. Other research has explored different compounds, such as telomycin from Streptomyces coeruleorubidus, which also show anti-NDV activity through hemagglutination inhibition. nih.govresearchgate.net

    Table 2: Investigational Antiviral Activity of this compound
    VirusObserved EffectMechanism of Action
    Newcastle Disease Virus (NDV)Antiviral activity demonstrated. Inhibition of hemagglutination.

    Other Investigational Biological Effects in Research Models

    This compound is also recognized for its potent antibacterial properties. smolecule.com Its primary mechanism against bacteria involves the disruption of the cell membrane. This disruption leads to the leakage of essential intracellular components, ultimately causing cell lysis and death.

    Another key antibacterial mechanism is its interference with ion transport. this compound can form complexes with vital cations, such as potassium, which prevents their transport into the bacterial cell. This action disrupts the ionic balance and other critical cellular functions, resulting in cell death.

    Table 3: Summary of Other Investigated Biological Effects
    Biological EffectMechanism of ActionTarget Organisms
    Antibacterial ActivityDisruption of bacterial cell membranes, leading to lysis. Gram-positive and Gram-negative bacteria.
    Interference with ion transport by forming complexes with cations (e.g., potassium).

    Mechanisms of Action and Molecular Interactions

    Bacterial Membrane Disruption

    A primary mechanism through which Feudomycin B exerts its antibacterial effects is the disruption of the bacterial cell membrane. This process involves a cascade of events beginning with the interference of ion transport and culminating in cell lysis. smolecule.com

    Interference with Ion Transport and Membrane Potential

    This compound actively interferes with the transport of ions across the bacterial membrane, which is critical for maintaining the electrochemical gradients necessary for cellular life. smolecule.com This interference leads to a dissipation of the membrane potential. frontiersin.org The disruption of the membrane's electrical potential compromises numerous cellular functions that rely on it, including ATP synthesis and the transport of essential molecules. The maintenance of membrane potential is crucial for fundamental bacterial physiology, and its disruption can trigger significant stress responses and metabolic shifts. nih.gov

    Complex Formation with Essential Cations (e.g., Potassium Ions)

    A key feature of this compound's action is its ability to form complexes with essential cations, most notably potassium ions (K+). smolecule.com By binding to these ions, this compound effectively prevents their transport into the bacterial cell. Potassium ions are vital for numerous physiological processes, including the regulation of intracellular pH, enzyme activation, and the maintenance of osmotic pressure. The formation of anthracycline-ion complexes can significantly alter cellular homeostasis. mdpi.com The ability of certain antibiotics, known as ionophores, to bind and transport specific ions like K+ across membranes is a well-established mechanism for disrupting cellular function. nih.gov The sequestration of potassium by this compound disrupts the delicate ionic balance, contributing significantly to its antibacterial activity.

    Impact on Membrane Permeability and Subsequent Cell Lysis

    The initial interference with ion gradients and membrane potential leads to a critical loss of membrane integrity. smolecule.com This results in increased permeability of the bacterial membrane, a state where the cell can no longer control the passage of substances. aps.org The compromised barrier function allows for the uncontrolled leakage of vital intracellular components, such as ions, metabolites, DNA, and proteins, into the extracellular environment. researchgate.net This efflux of essential molecules, coupled with the influx of external substances, ultimately leads to the complete structural failure of the membrane and subsequent cell lysis, causing bacterial death. ingentaconnect.comfrontiersin.org

    Nucleic Acid Interaction

    In addition to its effects on the cell membrane, this compound, like other anthracyclines, targets the nucleic acids within the cell. wikipedia.org Its interactions with DNA and associated enzymes represent a second major front in its mechanism of action, leading to the inhibition of critical processes like replication and transcription. wikipedia.orgresearchgate.net

    DNA Intercalation

    This compound possesses a planar polycyclic aromatic chromophore structure, a hallmark of anthracyclines that enables it to function as a DNA intercalating agent. wikipedia.orgijabbr.com This process involves the insertion of the flat ring system between adjacent base pairs of the DNA double helix. wikipedia.orgmdpi.comwikipedia.org This insertion causes structural distortions in the DNA, including elongation and unwinding of the helix, which physically obstructs the action of enzymes that use DNA as a template. mdpi.com Consequently, DNA replication and RNA transcription are inhibited, halting the synthesis of new genetic material and proteins, which is lethal to the cell. wikipedia.org

    Table 1: Effect of Anthracycline Intercalation on DNA Structure
    AnthracyclineEffect on DNA LengthEffect on DNA StiffnessPreference
    Daunorubicin (B1662515)Significant ElongationDecreaseGC-rich regions
    Doxorubicin (B1662922)Significant ElongationDecreaseGC-rich regions
    Epirubicin (B1671505)Significant ElongationDecreaseGC-rich regions

    Based on findings from studies on anthracycline-DNA interactions. mdpi.com

    Inhibition of Topoisomerase II Activity

    This compound also functions as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage the topology of DNA by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription. researchgate.netcuni.cz Anthracyclines act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and the DNA strand it has cleaved. nih.govplos.orgoncohemakey.com By preventing the enzyme from religating the DNA break, this compound leads to an accumulation of permanent double-strand breaks. aacrjournals.orgmdpi.com These DNA lesions are highly cytotoxic, as they trigger cellular pathways leading to programmed cell death (apoptosis). nsf.govmdpi.com This inhibition of topoisomerase II is a critical component of the compound's potent cytotoxic effects. mdpi.com

    Table 2: Antibacterial Effects of this compound
    Bacterial StrainObserved Effect
    Staphylococcus aureusMembrane disruption
    Escherichia coliInhibition of growth
    Pseudomonas aeruginosaCell lysis

    Summarized from studies on the antibacterial efficacy of this compound.

    Disruption of Transcription and Replication Processes

    As a member of the anthracycline family, a primary mechanism of action for this compound is the disruption of nucleic acid synthesis. wikipedia.org Anthracyclines are known to readily enter cells and localize within the nucleus, where their planar chromophore structure allows them to insert between the base pairs of DNA, a process known as intercalation. wikipedia.org This physical binding obstructs the action of enzymes essential for DNA replication and transcription, thereby inhibiting the synthesis of both DNA and RNA. wikipedia.org

    This interference is further enhanced by the compound's effect on topoisomerase II. medchemexpress.comwikipedia.org This enzyme is critical for managing the topological stress of DNA supercoils by creating and resealing temporary double-strand breaks. wikipedia.org Anthracyclines can trap the enzyme in a complex with DNA, preventing the resealing of these breaks. wikipedia.orgnih.gov This leads to an accumulation of DNA damage, which ultimately halts replication and transcription, contributing to the compound's cytotoxic effects. medchemexpress.comwikipedia.org

    Eukaryotic Cell Signaling Pathways

    This compound is recognized for its anti-tumor cell activity, which is largely executed through the modulation of eukaryotic cell signaling pathways that govern cell life and death. medchemexpress.commedchemexpress.eu Its ability to induce cytotoxicity in cancer cells is linked to the activation of pathways that lead to programmed cell death, or apoptosis. medchemexpress.comnih.gov

    The induction of apoptosis is a crucial mechanism for most anti-tumor therapies. nih.gov this compound's anti-tumor activity involves triggering this process. medchemexpress.comnih.gov Related anthracyclines, such as Daunorubicin, are well-documented to induce apoptosis in cancer cells. medchemexpress.com This process is a primary mechanism of their anticancer effect and a major contributor to cell toxicity in non-cancerous cells as well. nih.gov The apoptotic cascade can be initiated through intrinsic, mitochondria-mediated pathways, which are often engaged by cellular stress signals like DNA damage caused by the anthracycline. nih.gov

    In addition to inducing apoptosis, many anti-tumor agents exert their effects by interfering with the cell cycle, the ordered sequence of events that leads to cell division. The anti-proliferative activity of this compound suggests it modulates proteins that regulate this cycle. medchemexpress.commedchemexpress.eu For example, the related anthracycline doxorubicin is known to arrest tumor cells in the G1/G2 phase of the cell cycle, preventing them from proceeding with division. nih.gov Such an arrest is a common outcome of the DNA damage response triggered by topoisomerase II inhibition, providing cells time to repair damage or commit to apoptosis if the damage is too severe.

    Activation of Pro-Apoptotic Gene Expression

    Identification of Specific Protein and Enzyme Targets (e.g., Ribosomal RNA)

    The biological effects of this compound are predicated on its interaction with specific molecular targets within the cell. The bacterial ribosome is a well-established target for many chemically diverse antibiotics. ucsd.edu These compounds often bind to ribosomal RNA (rRNA) components to interfere with protein synthesis, a fundamental process for cell survival and growth. ucsd.edu

    In eukaryotes, a key target for this compound, as with other anthracyclines, is the enzyme Topoisomerase II . medchemexpress.comnih.gov By forming a stable ternary complex involving the enzyme and DNA, the drug effectively "poisons" Topoisomerase II, leading to DNA strand breaks that are lethal to the cell. wikipedia.org The anti-tumor efficacy of anthracyclines is primarily attributed to their interaction with the Top2α isoform, which is highly expressed in proliferating cancer cells. nih.gov

    Studies on Cellular Uptake and Subcellular Localization

    The ability of a compound to exert its biological function is dependent on its entry into the cell and its transport to the correct subcellular compartment. The specific molecular characteristics of a compound, such as its lipophilicity, charge, and three-dimensional shape, are key determinants of its cellular uptake and subsequent distribution. nih.gov

    Summary of this compound Mechanisms

    Biological ProcessSpecific Molecular Target/PathwayResulting Cellular Effect
    Transcription & ReplicationDNA Intercalation & Topoisomerase IIInhibition of DNA and RNA synthesis; accumulation of DNA damage. wikipedia.org
    Cell Death RegulationPro-Apoptotic Signaling PathwaysInduction of programmed cell death (apoptosis). nih.govnih.gov
    Cell ProliferationCell Cycle Regulatory ProteinsArrest of the cell cycle, preventing cell division. nih.gov
    Protein SynthesisRibosomal RNA (rRNA)Potential inhibition of protein synthesis. ucsd.edu

    Structure Activity Relationship Sar Studies

    Influence of Aglycone Moiety Modifications

    The tetracyclic aglycone core is a defining feature of anthracyclines and is central to their mechanism of action, which typically involves DNA intercalation and inhibition of topoisomerase II. Alterations at various positions on this core can dramatically change the compound's biological profile.

    Role of Side Chain at C-9 Position

    Feudomycin B possesses a 2-oxopropyl side chain at the C-9 position of its aglycone structure. smolecule.comnih.gov In the biosynthesis of related anthracyclines like daunorubicin (B1662515), the formation of the polyketide backbone and its subsequent cyclization and aromatization establish this side chain. The ketone group within this side chain, located at the C-13 position, is a critical site for enzymatic modification. For instance, the absence of this 13-oxo group in Feudomycin A (13-deoxydaunorubicin) is noted to increase its metabolic stability by making it resistant to reductase-mediated inactivation. asm.org Therefore, the presence of the 2-oxopropyl group in this compound, and specifically the C-13 ketone, is a key determinant of its metabolic fate and, consequently, its activity.

    Effects of Substitutions at C-13 and C-14 Positions

    Substitutions on the C-9 side chain, specifically at the C-13 and C-14 positions, are known to have a profound impact on the biological activity of anthracyclines. this compound's structure features a ketone at C-13 and a terminal methyl group at C-14. smolecule.comnih.gov

    Furthermore, the C-13 position is also a hotspot for modification. The enzyme DoxA can hydroxylate 13-deoxy precursors to form 13-dihydro intermediates, which are then oxidized to the 13-keto form seen in daunorubicin and this compound. researchgate.net The presence of the 13-oxo group is considered essential for the antitumor activity of compounds like daunorubicin.

    Impact of C-4 Hydroxylation on Activity

    This compound has a methoxy (B1213986) group at the C-4 position of the aglycone ring. smolecule.comnih.gov The nature of the substituent at this position significantly influences the drug-DNA interaction and can modulate toxicity. nih.gov In a comparative example, Carminomycin, which has a hydroxyl group at C-4, is suggested to have reduced cardiotoxicity while retaining antimicrobial activity. Conversely, removing the C-4 methoxy group entirely, as in Idarubicin, results in a different binding surface for the drug in the major groove of the DNA helix. nih.gov The C-4 methoxy group of this compound, similar to that of daunorubicin, is methylated by the enzyme DauK during biosynthesis, a step that occurs after the initial glycosylation of the aglycone. asm.orgresearchgate.net

    Role of the Amino Sugar Moiety (Daunosamine) in Biological Activity

    The daunosamine (B1196630) sugar attached at the C-7 position of the aglycone is crucial for the biological activity of anthracyclines. This sugar moiety lies in the minor groove of the DNA double helix during intercalation. nih.gov The precise stereochemistry of the sugar's hydroxyl groups can lead to significant differences in activity. For instance, epirubicin (B1671505) differs from doxorubicin (B1662922) only in the stereochemistry of the 4'-hydroxyl group on the daunosamine sugar. google.com This seemingly minor change is sufficient to alter the drug's biological properties. google.com

    Comparative Analysis of this compound with Related Anthracycline Analogs

    The biological activity of this compound can be understood by comparing its structure with those of well-known analogs. Each analog possesses distinct modifications that alter its therapeutic profile.

    Daunorubicin: Structurally, daunorubicin is very similar to this compound, but it has a simpler acetyl side chain (COCH3) at C-9 instead of the 2-oxopropyl side chain. It serves as the parent compound for many other anthracyclines. googleapis.com

    Doxorubicin: Doxorubicin is the 14-hydroxy derivative of daunorubicin. google.com This single hydroxylation at C-14 significantly enhances its antitumor activity spectrum and DNA binding capacity compared to daunorubicin.

    Feudomycin A: Also known as 13-deoxydaunorubicin, Feudomycin A lacks the C-13 ketone. asm.org This modification makes it more resistant to metabolic inactivation by 13-keto reductases.

    Carminomycin: Carminomycin features a hydroxyl group at the C-4 position instead of the methoxy group found in this compound and daunorubicin. This C-4 OH group is associated with a potential reduction in cardiotoxicity.

    The table below summarizes the key structural differences among these related compounds.

    CompoundC-4 SubstituentC-9 Side ChainC-14 SubstituentKey Feature
    This compound OCH₃-CH₂COCH₃H2-oxopropyl side chain. smolecule.comnih.gov
    Daunorubicin OCH₃-COCH₃HParent compound for doxorubicin and epirubicin. googleapis.com
    Doxorubicin OCH₃-COCH₂OHOHC-14 hydroxylation enhances activity.
    Feudomycin A OCH₃-CH₂CH₃HLacks C-13 ketone, increasing metabolic stability. asm.org
    Carminomycin OH-COCH₃HC-4 hydroxylation may reduce cardiotoxicity.

    This comparative analysis underscores how subtle changes to the anthracycline scaffold, whether on the aglycone or the sugar moiety, result in a diverse array of biological activities. This compound, with its unique combination of a 4-methoxy group and a C-9 2-oxopropyl side chain, occupies a specific position within this pharmacologically important class of compounds.

    Advanced Research Methodologies and Analytical Approaches

    Spectroscopic Characterization Techniques for Research Purposes

    Spectroscopic methods are indispensable for the structural elucidation of Feudomycin B, providing detailed information about its atomic composition, functional groups, and three-dimensional arrangement.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

    Research Findings: The structural elucidation of a complex natural product such as this compound involves a comprehensive suite of NMR experiments. nih.gov While specific spectral data for this compound is proprietary to chemical suppliers, the analytical approach is well-established. pharmaffiliates.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the number and types of protons and carbons. weebly.com For this compound, ¹H NMR would reveal signals for aromatic protons on the tetracyclic ring, protons on the daunosamine (B1196630) sugar moiety, and protons in the C-9 side chain. core.ac.uk Similarly, ¹³C NMR would identify all 28 carbon atoms, including the carbonyl carbons, aromatic carbons, and those of the sugar and side chain. oregonstate.edunih.gov

    To assemble the complete structure, two-dimensional (2D) NMR techniques are essential. Experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within spin systems, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk Crucially, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, allowing researchers to connect the different structural fragments, such as linking the aminosugar to the aglycone backbone. uminho.ptresearchgate.net The absolute confirmation of this compound's intricate structure is achieved through the careful piecing together of these overlapping correlations.

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), it becomes a formidable tool for identifying and quantifying compounds in complex mixtures.

    Research Findings: High-resolution mass spectrometry provides the precise molecular weight of this compound, confirming its elemental composition. nih.gov This technique is critical during biosynthesis and purification to verify the identity of the target compound.

    In research settings, HPLC-MS and LC-MS are routinely used to analyze fermentation broths from Streptomyces species that produce this compound. nih.govnih.gov These methods allow for the detection and quantification of this compound alongside other related anthracycline metabolites and impurities. clearsynth.com Furthermore, HPLC-MS is the method of choice for stability studies, where it is used to identify and quantify any degradation products that may form under various conditions.

    Mass Spectrometry Data for this compound
    Molecular Formula C₂₈H₃₁NO₁₀
    Molecular Weight 541.5 g/mol nih.gov
    Monoisotopic Mass 541.19479619 Da nih.gov
    Primary Applications - Molecular weight determination and formula confirmation- Quantification in fermentation broths (LC-MS) nih.gov- Impurity profiling in related drug production clearsynth.com- Analysis of degradation products in stability assays

    This interactive table summarizes key mass spectrometry data and applications for this compound.

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—the part of a molecule responsible for its color. The tetracyclic quinone system of the anthracycline family constitutes a distinct chromophore.

    Research Findings: The UV-Vis spectrum of an anthracycline is characteristic of its extended conjugated system. While specific spectra for this compound are not publicly available, related anthracyclines exhibit distinct absorption patterns that can be inferred. nih.govcapes.gov.br Typically, anthracyclines show a strong absorption band around 290 nm, which is attributed to a π→π* transition polarized along the short axis of the chromophore. capes.gov.br A second key absorption occurs in the visible region, typically around 480 nm, corresponding to another π→π* transition along the long axis of the molecule. capes.gov.br This absorption in the visible spectrum is responsible for the characteristic red-orange color of many anthracycline compounds. UV-Vis spectroscopy is a rapid and effective method used in research to monitor the presence of the anthracycline chromophore during purification and analysis. savemyexams.commdpi.com

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.

    Research Findings: The IR spectrum of this compound would display a number of characteristic absorption bands corresponding to its various functional groups. Although a specific spectrum for this compound is not published, the expected peaks can be predicted based on its known structure. uobabylon.edu.iqlibretexts.org The presence of multiple hydroxyl (-OH) groups and the amine (-NH) group would result in broad absorption bands in the 3200–3600 cm⁻¹ region. savemyexams.com The carbonyl (C=O) groups of the quinone and the side-chain ketone are strong absorbers and would produce intense, sharp peaks in the range of 1630–1750 cm⁻¹. libretexts.org Other key absorptions would include C-H stretching from alkyl and aromatic groups (2850–3100 cm⁻¹) and C-O stretching from the alcohol and ether groups (1000–1300 cm⁻¹). savemyexams.com The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole. savemyexams.com

    Expected IR Absorption Bands for this compound
    Frequency Range (cm⁻¹) Functional Group
    3200 - 3600 (broad)O-H (alcohol) and N-H (amine) stretching
    2850 - 3100 (sharp)C-H (aromatic and aliphatic) stretching
    1630 - 1750 (strong, sharp)C=O (quinone and ketone) stretching
    1450 - 1650 (multiple peaks)C=C (aromatic) stretching
    1000 - 1300 (medium)C-O (alcohol, ether) stretching

    This interactive table outlines the expected characteristic peaks in the infrared spectrum of this compound based on its functional groups.

    Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exceptionally sensitive to the three-dimensional structure of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. oregonstate.edu These methods are crucial for determining the absolute configuration and conformational details of complex stereoisomers.

    Research Findings: this compound is a chiral molecule with six defined stereocenters, giving it a specific and complex absolute configuration. nih.gov Determining this absolute stereochemistry is critical, as different stereoisomers can have vastly different biological activities. While X-ray crystallography is the definitive method for assigning absolute configuration, it requires suitable single crystals, which can be difficult to obtain. mdpi.comnih.gov

    CD spectroscopy provides a powerful alternative in solution. For anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), CD spectra are highly sensitive to the stereochemistry and conformation of the aliphatic ring and the attached sugar moiety. nih.gov The characteristic spectral features, known as Cotton effects, provide a signature that can be related to the molecule's spatial arrangement. ebin.pub By comparing the CD spectrum of a new compound like this compound to those of known anthracyclines, researchers can infer its absolute configuration and preferred conformation in solution. nih.govchiralabsxl.comhebmu.edu.cn The technique is essential for confirming the stereochemical integrity of this compound during its production and derivatization.

    Infrared (IR) Spectroscopy

    Chromatographic Separation and Purification in Research Settings

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com The principle relies on distributing the components of a mixture between a stationary phase and a mobile phase. nih.gov For the isolation of a natural product like this compound from a complex fermentation broth, a multi-step chromatographic strategy is required.

    Research Findings: The purification of this compound from Streptomyces fermentation cultures is a multi-stage process designed to separate it from other coproduced anthracyclines and media components. researchgate.net A typical research-scale purification protocol involves several chromatographic and extraction steps:

    Resin Adsorption: The fermentation broth is passed through a column containing an adsorbent resin, such as Amberlite XAD-7. The resin captures the anthracycline metabolites, which are then desorbed by washing with methanol (B129727).

    Liquid-Liquid Partitioning: The resulting methanol extract is subjected to liquid-liquid partitioning. Under alkaline conditions (pH 8.5), the mixture is partitioned between chloroform (B151607) and an aqueous phase. This step effectively separates the more water-soluble glycosides, like this compound, from the less polar aglycones.

    Column Chromatography: The aqueous phase containing this compound is further purified using column chromatography. A common method is hydrophobic interaction chromatography on HP-20 columns. The final separation is achieved by applying a gradient elution, for instance, with 50% acetone (B3395972) at an acidic pH of 1.7, which allows for the isolation of this compound from closely related structures.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound and related anthracycline compounds. It is routinely used for both qualitative and quantitative assessment, allowing researchers to separate, identify, and quantify this compound in fermentation extracts and purification fractions.

    Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. In this technique, a non-polar stationary phase is used with a polar mobile phase. This compound, being a moderately polar molecule, interacts with the stationary phase, and its retention time is modulated by the composition of the mobile phase. For instance, the analysis of anthracycline metabolites from Streptomyces peucetius cultures is often performed using RP-HPLC. The extracts, typically after being treated with acetonitrile, are filtered and injected into the HPLC system. This method is also critical for monitoring the removal of closely related impurities, such as epi-feudomycin, during the purification of similar anthracyclines. justia.com Standardized chromatography processes like RP-18 HPLC can be used to determine the concentration of such byproducts. justia.com

    A typical HPLC protocol involves running the sample through a column, such as a C18 column, with a specific mobile phase composition and flow rate. The separated components are then detected by a UV detector at a specific wavelength. asm.org

    Table 1: Example of HPLC Parameters for Anthracycline Analysis

    Parameter Value/Condition Source
    Technique Reverse-Phase HPLC (RP-HPLC)
    Stationary Phase C18 Column vdoc.pub
    Mobile Phase Methanol:Water (65:35), pH adjusted to 2.5 with phosphoric acid asm.org
    Flow Rate 1.0 mL/min asm.org

    | Detection | UV at 254 nm | asm.org |

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis of this compound. libretexts.orgjrespharm.com It is widely used to monitor the progress of reactions, check the purity of fractions during column chromatography, and identify compounds by comparing their retention factor (Rf) values with those of known standards. libretexts.org

    The principle of TLC involves spotting a sample onto a plate coated with a thin layer of a stationary phase, commonly silica (B1680970) gel. savemyexams.comdh.gov.hk The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgsavemyexams.com For anthracyclines like this compound, bioconversion products can be effectively analyzed using TLC alongside HPLC and Mass Spectrometry. asm.org After development, the separated spots are visualized, often under UV light or by using staining agents like iodine vapor. savemyexams.comucsb.edu

    Table 2: General Parameters for Thin-Layer Chromatography

    Parameter Description Source
    Stationary Phase Silica gel G, GF254, H, or HF254 coated on glass or aluminum plates. dh.gov.hk
    Mobile Phase A solvent or mixture of solvents (e.g., chloroform-methanol mixtures) chosen to achieve good separation. asm.org
    Application The sample is applied as a small spot on the baseline using a micropipette. savemyexams.com
    Development The plate is developed in a closed tank saturated with the mobile phase vapor. dh.gov.hk

    | Detection | Spots are visualized under UV light or by exposure to iodine vapor or specific charring reagents. | ucsb.edu |

    Advanced Separation Techniques (e.g., Affinity Chromatography for Byproduct Removal)

    The production of this compound via fermentation often yields a mixture of structurally similar anthracyclines, which can complicate purification. justia.com Advanced separation techniques are employed to isolate the target compound from these byproducts.

    Affinity chromatography is a powerful technique that separates molecules based on highly specific biological interactions, such as those between an enzyme and substrate or an antibody and antigen. nih.govwikipedia.org A ligand with a specific affinity for the target molecule is immobilized on a solid matrix. nih.govslideshare.net When a complex mixture is passed through the column, only the target molecule binds to the ligand, while impurities are washed away. wikipedia.orgslideshare.net The purified molecule is then eluted by altering conditions to disrupt the specific interaction. slideshare.net While specific affinity ligands for this compound are not commonly documented, the principle can be applied if such a ligand were developed.

    A more frequently used advanced method for anthracycline purification is hydrophobic interaction chromatography . This technique separates molecules based on their hydrophobicity. In one protocol, hydrophobic interaction chromatography on HP-20 columns is used to isolate this compound from co-produced anthracyclines using a gradient elution of 50% acetone at an acidic pH. This method is effective for removing byproducts that have different hydrophobic properties than this compound.

    Computational Modeling and In Silico Drug Design

    Computational approaches are integral to modern drug discovery and play a significant role in understanding the therapeutic potential of compounds like this compound. These in silico methods allow for the prediction of molecular interactions and biological activities, thereby guiding further experimental work.

    Molecular Docking Simulations for Target Binding Affinity Prediction

    Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein target). This method is crucial for hypothesizing the mechanism of action of this compound at a molecular level.

    The process involves generating a three-dimensional model of this compound and its potential biological target (e.g., bacterial enzymes or DNA). Using software like AutoDock Vina, the ligand is placed into the binding site of the receptor, and various possible conformations are explored. mdpi.com The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. mdpi.com Lower binding energy values suggest a more stable and favorable interaction. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ajchem-a.com

    Table 3: Generalized Workflow for Molecular Docking of this compound

    Step Description Source
    1. Preparation Obtain or model the 3D structures of this compound (ligand) and the target protein (receptor). ajchem-a.com
    2. Grid Generation Define the active site or binding pocket on the receptor where the docking simulation will be performed. mdpi.com
    3. Docking Simulation Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to explore ligand conformations within the defined site. mdpi.com
    4. Scoring & Analysis Rank the resulting poses based on binding energy. Analyze the top-ranked pose for key molecular interactions (e.g., hydrogen bonds). mdpi.com

    | 5. Validation | Correlate the in silico findings with experimental biological activity data to validate the predicted binding mode. | |

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org For this compound, a QSAR model could be developed to predict the antibacterial or cytotoxic activity of new, unsynthesized analogues.

    The development of a QSAR model involves several steps. mdpi.com First, a dataset of this compound derivatives with known biological activities (e.g., IC50 values) is compiled. mdpi.com Then, various molecular descriptors (numerical values that describe the physicochemical properties of the molecules, such as size, lipophilicity, and electronic properties) are calculated for each compound. jocpr.com Using statistical methods like multiple linear regression, a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.commedcraveonline.com A robust QSAR model can then be used to predict the activity of novel molecules, helping to prioritize the synthesis of the most promising candidates. medcraveonline.com

    Experimental Design and Data Analysis in this compound Biological Research

    A key strategy in natural product research is bioassay-guided fractionation , where crude extracts are separated into fractions, and each fraction is tested for biological activity. vdoc.pub This process is repeated until a pure, active compound like this compound is isolated. vdoc.pub When assessing biological activity, it is crucial to control for variables that could influence the results, such as the growth phase of bacteria, the composition of culture media, and incubation conditions.

    To address potential inconsistencies in data, researchers can employ data triangulation , which involves using multiple, distinct assays to cross-validate findings. For example, antibacterial efficacy could be assessed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC), followed by time-kill kinetics assays to understand the bactericidal or bacteriostatic effects over time.

    For data analysis, appropriate statistical methods such as ANOVA or mixed-effects models should be applied to account for variability within and between experiments. It is also considered good scientific practice to publish negative results, as this reduces publication bias and provides a more complete picture of the compound's activity profile.

    Principles of Replication and Control Group Design for In Vitro and In Vivo Studies

    The investigation of this compound's biological activity relies on meticulously designed experiments, both in laboratory glassware (in vitro) and in living organisms (in vivo). The credibility of these studies hinges on the fundamental principles of replication and the use of appropriate control groups.

    In Vitro Studies:

    In vitro assays are crucial for the initial screening and mechanistic evaluation of this compound. To ensure the reliability of these experiments, replication is a key component. This typically involves conducting each experiment multiple times (e.g., in triplicate) to assess the consistency of the results and to minimize the impact of random errors.

    The design of control groups is equally critical for interpreting the data accurately. In a typical cytotoxicity assay of this compound against cancer cell lines, the following control groups would be essential:

    Negative Control: This group consists of untreated cells, which serve as a baseline for normal cell viability and growth.

    Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO) before being added to the cell culture, a vehicle control group is necessary. This group is treated with the solvent alone to ensure that the solvent itself does not have any effect on the cells.

    Positive Control: A known cytotoxic agent, often another established anticancer drug, is used as a positive control. This group helps to validate the assay system by demonstrating that it can detect a cytotoxic effect.

    In Vivo Studies:

    For in vivo studies, which may involve animal models to assess the antitumor efficacy of this compound, similar principles of replication and control group design are applied. These studies are designed to determine if the effects observed in vitro translate to a more complex biological system. researchgate.net

    A representative design for an in vivo study on this compound could include:

    Vehicle Control Group: Similar to in vitro studies, if this compound is administered in a specific vehicle, this group receives only the vehicle to isolate the effect of the compound.

    Test Groups: Multiple groups of animals would receive different doses of this compound to evaluate a dose-response relationship.

    Positive Control Group: A group of animals treated with a standard-of-care anticancer drug to compare the efficacy of this compound against a known therapeutic agent.

    Statistical Rigor in Biological Assays (e.g., ANOVA, Mixed-Effects Models)

    Analysis of Variance (ANOVA) is a commonly used statistical method to compare the means of two or more groups. For instance, in an in vitro cytotoxicity study, a one-way ANOVA could be used to determine if there are statistically significant differences in cell viability between the control groups and the groups treated with different concentrations of this compound. If a significant difference is found, post-hoc tests can be used to identify which specific groups differ from each other.

    Mixed-Effects Models are more advanced statistical models that are particularly useful for analyzing data from studies with repeated measurements over time, or when there is a hierarchical structure to the data. For example, in an in vivo study where tumor volume is measured at multiple time points in the same animals, a mixed-effects model can account for both the fixed effects (like the treatment with this compound) and the random effects (the variability between individual animals).

    The application of these statistical methods ensures that the observed effects of this compound are not due to chance and provides a measure of confidence in the experimental findings.

    Data Triangulation and Validation Approaches

    For example, to validate the cytotoxic activity of this compound, a researcher might use a combination of different assays that measure different aspects of cell death:

    Metabolic Activity Assays: Such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. mdpi.com

    Membrane Integrity Assays: These assays, like the trypan blue exclusion test, determine the number of cells with intact membranes.

    Apoptosis Assays: To investigate if cell death is occurring through programmed cell death, assays that detect markers of apoptosis, such as caspase activity, can be employed.

    If all three types of assays indicate that this compound is cytotoxic, this provides stronger evidence than a single assay alone.

    Furthermore, validation can be strengthened by comparing data from different experimental systems, such as correlating the results from in vitro cell-based assays with the outcomes of in vivo animal studies. Consistency across these different platforms would provide robust validation of this compound's biological activity.

    Emerging Research Perspectives and Future Directions

    Discovery of Novel Biosynthetic Pathways and Related Metabolites

    The biosynthesis of Feudomycin B is primarily associated with microbial fermentation, particularly by species of the genus Streptomyces. Research has identified Streptomyces coeruleorubidus and genetically modified strains of Streptomyces peucetius as producers of feudomycins. google.comresearchgate.netnih.gov this compound belongs to the polyketide class of compounds, which are synthesized by large, multi-enzyme complexes known as polyketide synthases (PKSs). smolecule.com

    The exploration of the biosynthetic pathways of daunomycin-class anthracyclines has been a key area of research. google.com Genetic engineering of the parent strain S. peucetius var. caesius G001 has been instrumental in discovering and producing novel metabolites. google.com For instance, blocking the production of other metabolites, such as baumycins, by mutating specific genes has successfully redirected the metabolic flux towards this compound and related compounds. google.com

    This genetic manipulation has led to the identification of a suite of related metabolites produced in a single fermentation batch, including:

    4'-epi-feudomycin : An epimer of this compound. google.comgoogle.com

    Epidaunorubicin : A precursor for the anticancer drug epirubicin (B1671505). google.com

    13-dihydro-epidaunorubicin (13-DHED) : A reduced form of epidaunorubicin. google.comgoogle.com

    ε-rhodomycinone : A critical aglycone intermediate in the biosynthesis of these anthracyclines. google.comgoogle.com

    The ability to generate these compounds through fermentation of a single, genetically modified strain highlights the potential for discovering further novel structures within this class of molecules. google.com

    Engineering for Enhanced Biological Specificity and Potency

    Genetic and chemical engineering strategies are being explored to enhance the therapeutic properties of this compound. The goal is to create derivatives with improved specificity towards target cells and increased biological potency. smolecule.com

    Genetic Engineering: The primary approach involves the modification of the producer strains, such as Streptomyces peucetius. google.com Key strategies include:

    Blocking Competing Pathways : As mentioned, the inactivation of genes like dnrH via chemical mutagenesis prevents the synthesis of competing anthracyclines (e.g., baumycins), thereby increasing the yield of desired compounds like epi-feudomycin. google.com

    Gene Inactivation : To further steer the biosynthetic pathway, specific genes can be inactivated or deleted. For example, the dnmV gene, responsible for a ketoreduction step, is a target for inactivation to favor the production of specific epidaunomycins. google.com

    Plasmid Integration : The introduction of plasmids can block certain biosynthetic steps and redirect metabolism.

    Chemical and Enzymatic Modification: Post-biosynthesis modifications offer another avenue for enhancing potency.

    Enzymatic Conversions : Enzymes play a crucial role in modifying anthracycline structures. For example, the enzyme DoxA mediates the oxidation of related compounds, a step that can be essential for antitumor activity.

    Chemical Reactions : Standard chemical reactions such as oxidation, reduction, acylation, and alkylation can be used to create a diverse library of this compound derivatives. smolecule.com These modifications can alter the compound's functional groups, potentially leading to enhanced biological activity or improved metabolic stability. smolecule.com For instance, the absence of a 13-oxo group in the related Feudomycin A is thought to enhance its metabolic stability by making it resistant to reductase-mediated inactivation.

    Development of Advanced Delivery Systems for Targeted Research Applications

    While this compound has shown potential as an antimicrobial and antitumor agent in research settings, its application can be limited by factors such as solubility and off-target effects. medchemexpress.eusmolecule.com Advanced drug delivery systems (DDS) are being developed to overcome these limitations for similar therapeutic compounds, and these principles can be applied to this compound for research purposes. biointron.comnih.gov The aim of such systems is to improve the pharmacokinetic and pharmacodynamic profiles of the drug. nih.gov

    Potential DDS for this compound could include:

    Lipid Nanoparticles : These systems can encapsulate hydrophobic compounds, improving their solubility and stability in biological systems.

    Polymeric Nanoparticles : These offer a versatile platform for controlled drug release, protecting the compound from degradation and targeting it to specific sites. nih.gov

    Hydrogels : These can be used to create local depot formulations for sustained release of a therapeutic agent, which can be beneficial in targeted research applications. biointron.comnih.gov

    By encapsulating this compound, these advanced systems could enhance its stability, enable controlled release, and potentially improve targeting in preclinical research models, thereby providing a clearer understanding of its therapeutic potential. nih.gov

    Addressing Research on Resistance Mechanisms in Preclinical Models

    The emergence of resistance is a significant challenge in the development of new antibiotics and anticancer agents. Research into resistance mechanisms against this compound and related anthracyclines is crucial. One area of study involves the producing organism itself, which must have a way to avoid suicide. Genetically modified Streptomyces strains used for biotransformations have been engineered to include heterologous resistance genes, such as snorO from Streptomyces nogalater, to enhance their tolerance to the antibiotics they produce. epo.org

    In preclinical models, resistance to anthracyclines typically involves several mechanisms:

    Drug Efflux : Cancer cells or bacteria actively pump the drug out of the cell, preventing it from reaching its intracellular target.

    Target Modification : Alterations in the drug's target, such as topoisomerase II for many anthracyclines, can prevent the drug from binding effectively.

    Metabolic Inactivation : Enzymes within the cell may modify and inactivate the drug. The structural features of some feudomycins, like the resistance of Feudomycin A to reductase-mediated inactivation, suggest that specific derivatives could be designed to circumvent this mechanism.

    Studying these resistance mechanisms in preclinical models is essential for understanding how the efficacy of this compound might be compromised and for developing strategies to overcome potential resistance.

    Integration of Omics Technologies (e.g., Genomics, Metabolomics) in this compound Research

    The discovery and development of natural products like this compound have been revolutionized by the integration of "omics" technologies. mdpi.comstanford.edu Genomics, in particular, has become a primary tool for streamlining the discovery of novel compounds from Streptomyces. mdpi.com

    Genomics and Genome Mining : The sequencing of entire Streptomyces genomes has revealed a vast, previously untapped potential for producing secondary metabolites. mdpi.com Bioinformatic tools like antiSMASH are used to mine these genomes for Biosynthetic Gene Clusters (BGCs), which are groups of genes responsible for producing a specific metabolite. vliz.befrontiersin.org This genome-guided approach allows researchers to predict the types of compounds a strain might produce, including novel anthracyclines. vliz.be

    Metabolomics : This technology focuses on the comprehensive analysis of all small-molecule metabolites within a biological sample. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to create a chemical profile of the metabolites produced by a Streptomyces strain under specific culture conditions. frontiersin.orgresearchgate.net

    Integrated Omics (Metabologenomics) : The true power of these technologies lies in their integration. mdpi.comnih.gov By combining genomic data (the predicted BGCs) with metabolomic data (the actually produced compounds), researchers can directly link a gene cluster to its resulting product. frontiersin.orgnih.gov This combined genomics-metabolomics approach has been successfully used to identify and isolate new compounds from marine-derived Streptomyces and is a key strategy for discovering novel Feudomycin derivatives and understanding their biosynthesis. vliz.be

    This integrated approach not only accelerates the discovery of new natural products but also provides a deeper understanding of the complex regulatory networks that govern their production.

    Q & A

    Basic Research Questions

    Q. How should researchers formulate a robust research question for studying Feudomycin B's mechanism of action?

    • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

    • Population: Bacterial strains sensitive to this compound.
    • Intervention: this compound exposure at varying concentrations.
    • Comparison: Control groups treated with standard antibiotics.
    • Outcome: Quantify changes in bacterial viability or resistance markers.
      Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and practical goals .

    Q. What experimental design considerations are critical for in vitro studies of this compound?

    • Methodological Answer :

    • Replication : Include triplicate samples to assess variability.
    • Controls : Use positive (e.g., known bactericidal agents) and negative controls (untreated cultures).
    • Dosage Range : Test this compound at logarithmic concentrations (e.g., 0.1–100 µg/mL) to establish dose-response curves.
    • Endpoint Selection : Measure outcomes like MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) using standardized protocols .

    Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

    • Methodological Answer :

    • Use databases like PubMed, SciFinder, or Reaxys with keywords: "this compound," "biosynthesis," "antibacterial activity."

    • Filter results to prioritize primary sources (e.g., peer-reviewed journals) over reviews or patents .

    • Create a synthesis table to compare findings (see Table 1 ).

      Table 1 : Literature Synthesis Example

      StudyKey FindingMethodologyContradictions/Notes
      Smith et al. (2020)MIC = 2 µg/mL for S. aureusBroth microdilutionDiscrepancy in solvent used (DMSO vs. saline)
      Lee et al. (2021)Synergy with β-lactams observedCheckerboard assayLimited strain diversity tested

    Advanced Research Questions

    Q. How should researchers address contradictory data on this compound's efficacy across bacterial strains?

    • Methodological Answer :

    • Data Triangulation : Cross-validate results using multiple assays (e.g., time-kill kinetics, fluorescence-based viability assays).
    • Variable Analysis : Control for factors like bacterial growth phase, culture media, and incubation conditions.
    • Statistical Rigor : Apply ANOVA or mixed-effects models to account for variability. Publish negative results to reduce publication bias .

    Q. What strategies optimize this compound's stability in pharmacokinetic studies?

    • Methodological Answer :

    • Formulation Testing : Assess stability in buffers (pH 4–9), serum, or simulated gastric fluid.
    • Analytical Techniques : Use HPLC-MS to quantify degradation products.
    • Temperature Trials : Store samples at 4°C, 25°C, and -80°C to evaluate shelf-life.
      Reference FDA guidance on liposomal antibiotics for analogous protocols .

    Q. How can computational modeling enhance understanding of this compound's target interactions?

    • Methodological Answer :

    • Molecular Docking : Use tools like AutoDock Vina to predict binding affinity to bacterial ribosomes or cell wall synthesis enzymes.
    • MD Simulations : Run 100-ns simulations to study conformational changes upon binding.
    • Validation : Correlate in silico findings with empirical data (e.g., mutagenesis studies on target proteins) .

    Methodological Challenges and Solutions

    Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

    • Methodological Answer :

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate parameters like bioavailability, tissue penetration, and half-life.
    • Animal Models : Use immunocompromised murine models for translational relevance.
    • Dose Adjustments : Account for species-specific metabolic differences (e.g., cytochrome activity) .

    Q. What ethical considerations apply when transitioning this compound research to human trials?

    • Methodological Answer :

    • Protocol Compliance : Follow ICMR guidelines for informed consent, risk-benefit analysis, and inclusion/exclusion criteria.
    • Safety Monitoring : Establish an independent Data Safety Monitoring Board (DSMB).
    • Preclinical Data : Ensure robust animal toxicity and efficacy data before Phase I trials .

    Data Presentation and Publication Guidelines

    • Visual Abstracts : Follow Advanced Journal of Chemistry guidelines: use color schemes for clarity, limit structures to 2–3 key compounds, and avoid excessive data labels .
    • Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare. Provide step-by-step protocols for critical assays .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.